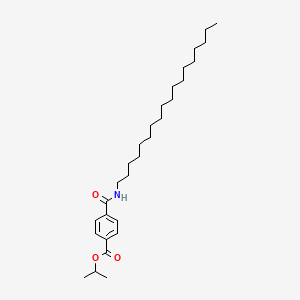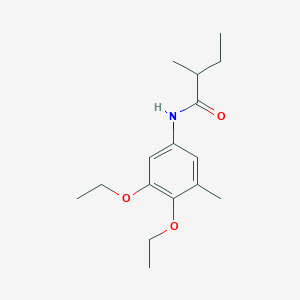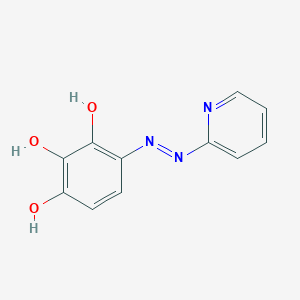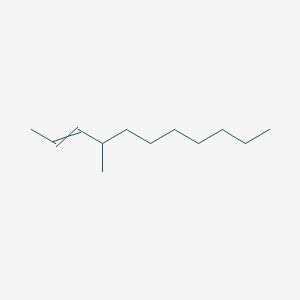![molecular formula C9H8BrNO2 B14369913 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene CAS No. 90725-55-6](/img/structure/B14369913.png)
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a prop-1-enyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-nitrobenzene followed by the addition of a prop-1-enyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent product yield. The use of automated systems and precise control of reaction parameters is crucial for maintaining product quality and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-[(Z)-3-bromoprop-1-enyl]-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various biologically active compounds. The compound’s effects are mediated through its ability to modify the structure and function of target molecules, such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1-[(Z)-3-chloroprop-1-enyl]-3-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.
1-[(Z)-3-bromoprop-1-enyl]-4-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
1-[(Z)-3-bromoprop-1-enyl]-3-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a nitro group allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
90725-55-6 |
|---|---|
Molekularformel |
C9H8BrNO2 |
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H,6H2/b4-2- |
InChI-Schlüssel |
WVCOXGRCYMPXEK-RQOWECAXSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\CBr |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


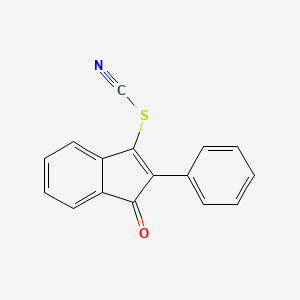
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

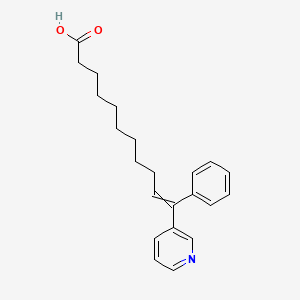
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
